molecular formula C16H25NO3S B368733 1-((4-Butoxyphenyl)sulfonyl)azepane CAS No. 313267-40-2

1-((4-Butoxyphenyl)sulfonyl)azepane

Cat. No.: B368733
CAS No.: 313267-40-2
M. Wt: 311.4g/mol
InChI Key: PQXXRAIZSOBPNK-UHFFFAOYSA-N
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Description

1-((4-Butoxyphenyl)sulfonyl)azepane is an organic compound with the molecular formula C16H25NO3S It is characterized by the presence of a sulfonyl group attached to an azepane ring, with a butoxyphenyl substituent

Preparation Methods

The synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane typically involves the reaction of 4-butoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Butoxyphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The butoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Butoxyphenyl)sulfonyl)azepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Butoxyphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

1-((4-Butoxyphenyl)sulfonyl)azepane can be compared with other sulfonylazepane derivatives, such as:

    1-(4-Methylphenyl)sulfonylazepane: Similar structure but with a methyl group instead of a butoxy group.

    1-(4-Ethoxyphenyl)sulfonylazepane: Contains an ethoxy group instead of a butoxy group.

The uniqueness of this compound lies in its butoxy substituent, which can influence its chemical reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-3-14-20-15-8-10-16(11-9-15)21(18,19)17-12-6-4-5-7-13-17/h8-11H,2-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXXRAIZSOBPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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